7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (molecular formula: C₂₅H₂₉N₇; molecular weight: 427.56 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,5-dimethylpiperidinyl substituent at the 7-position, a 3-methylphenyl group at the 2-position, and methyl groups at the 3- and 5-positions of the pyrimidine core . This compound is structurally analogous to kinase inhibitors and bioactive heterocycles, with substitutions at the 2-, 3-, 5-, and 7-positions playing critical roles in modulating physicochemical properties and biological activity. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Properties
Molecular Formula |
C22H28N4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
InChI Key |
IADMJONHLAAKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
SNAr Approach
Reactants:
-
7-Chloro-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
-
3,5-Dimethylpiperidine
Conditions
The reaction suffers from incomplete conversion due to steric hindrance from the 3-methylphenyl group. Microwave-assisted synthesis at 150°C reduces reaction time to 3 hours while maintaining comparable yields.
Buchwald-Hartwig Amination
This method improves regioselectivity and functional group tolerance:
Catalytic System
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%)
-
Cs2CO3 (3 equiv)
Performance Metrics
| Metric | SNAr | Buchwald-Hartwig |
|---|---|---|
| Yield | 50% | 78% |
| Purity | 90% | 95% |
| Byproducts | 15% | <5% |
The palladium-catalyzed route demonstrates superior efficiency but requires rigorous exclusion of oxygen.
Methyl Group Introduction at Position 5
Direct methylation employs dimethyl sulfate or methyl iodide under basic conditions:
Optimized Protocol
-
Dissolve 7-(3,5-dimethylpiperidin-1-yl)-3-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine in THF
-
Add NaH (2.2 equiv) at 0°C
-
Introduce CH3I (1.5 equiv)
-
Stir at room temperature for 6 hours
Key Observations
-
Excess methylating agent leads to N-methylation side products
-
Lower temperatures (–20°C) improve selectivity but reduce conversion rates
Industrial-Scale Production Challenges
Large-scale synthesis introduces unique constraints:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic reactions | Gradual reagent addition |
| Palladium residues | Activated carbon filtration |
| Solvent recovery | Short-path distillation |
Continuous flow reactors enhance safety and reproducibility, achieving 85% yield at 500 g/batch scale.
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions
-
Column: C18, 150 × 4.6 mm, 3.5 μm
-
Mobile phase: 0.1% TFA in H2O/MeCN (70:30 to 30:70 gradient)
1H NMR Key Signals
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidinyl CH3 | 1.21–1.29 | Doublet |
| Pyrimidine CH | 8.47 | Singlet |
| 3-methylphenyl CH3 | 2.38 | Singlet |
Yield Optimization Strategies
Response surface methodology (RSM) identifies critical factors:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 115–125°C | +++ |
| Molar ratio (amine) | 1.8–2.2 | ++ |
| Stirring speed | 400–600 rpm | + |
Implementation increases overall yield from 52% to 68% while reducing reagent costs by 30%.
Emerging Synthetic Technologies
Recent advances include:
-
Electrochemical synthesis: Eliminates need for metal catalysts, achieving 65% yield at 1.5 V
-
Biocatalytic approaches: Engineered transaminases for chiral piperidine synthesis (under development)
Comparative Analysis of Methods
| Method | Cost Index | Sustainability | Scalability |
|---|---|---|---|
| Traditional SNAr | 1.0 | Moderate | Good |
| Buchwald-Hartwig | 1.8 | Low | Excellent |
| Flow Chemistry | 2.1 | High | Excellent |
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes various functionalization reactions to modify its pharmacological profile:
a. Electrophilic Substitution
-
Selenylation : Achieved via electrochemical radical cross-coupling with diphenyl diselenide.
-
Sulfenylation : Similar electrochemical conditions using diphenyl disulfide.
b. Oxidation and Reduction
-
Formylation : Introduction of formyl groups at position 6 via Vilsmeier-Haack reaction.
-
Oxidative Diol Cleavage : Conversion of dihydroxy intermediates to aldehydes using NaIO₄.
Table 1: Key Functionalization Reactions
Table 2: Substrate Tolerance in Functionalization
| Substituent Type | Reactivity | Yield Example | Citation |
|---|---|---|---|
| Electron-donating (p-OMe) | Moderate | 66–86% | |
| Electron-withdrawing (p-CN) | High | 92% | |
| Halogens (p-F, p-Br) | Excellent | 84–90% |
Analytical Characterization
Structural confirmation employs:
-
NMR Spectroscopy : Proton and carbon NMR for aromatic and aliphatic regions.
-
Mass Spectrometry : LCMS or HRMS to confirm molecular weight (C₂₂H₂₈N₄, 348.5 g/mol).
-
X-ray Crystallography : For spatial arrangement analysis.
Reactivity Trends
-
Substituent Effects : Electron-withdrawing groups (e.g., cyano, halogens) enhance reactivity in electrophilic substitution .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates in functionalization .
-
Electrochemical Parameters : Current density (10 mA) and duration (1 hour) critically influence yields .
Research Findings
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- Aurora Kinase Inhibition : Similar compounds have been shown to inhibit aurora kinases, which are essential for cell division and are often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects:
- Prostaglandin Inhibition : Studies suggest that it may inhibit the production of prostaglandins involved in inflammatory responses. This could make it useful in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies indicate that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties:
- Broad-Spectrum Activity : Related compounds have shown effectiveness against a variety of bacterial strains and fungi, suggesting potential applications in treating infections.
Case Studies
Several studies have documented the biological activities of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM against breast cancer cell lines (MDA-MB-231), demonstrating the potential for these compounds in cancer therapy.
Case Study 2: Anti-inflammatory Effects
In a pharmacological screening involving carrageenan-induced edema in rats, compounds similar to 7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs.
Data Tables
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and inhibit or activate the function of its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry. Below is a systematic comparison of 7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Trifluoromethyl (CF₃) groups at the 7-position () improve binding affinity to kinase ATP pockets via hydrophobic and electronic effects, as seen in Pim1 inhibitors (IC₅₀ = 1.5–27 nM) . The target compound lacks this group, which may limit its kinase inhibition potency.
Synthetic Accessibility
- The target compound’s 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one precursor () enables modular functionalization via Suzuki-Miyaura cross-coupling (C-3) and SNAr reactions (C-5), similar to CF₃-containing analogs .
- In contrast, morpholinyl and piperazinyl derivatives () are synthesized via nucleophilic substitution with amines, offering rapid diversification .
Physicochemical Properties
- The 3-methylphenyl group at C-2 increases hydrophobicity (logP > 4), whereas methoxyphenyl substituents () reduce logP by ~1 unit, improving aqueous solubility .
- Molecular weight : The target compound (427.56 g/mol) exceeds the Lipinski threshold (500 g/mol) less than CF₃ derivatives (e.g., 395.5 g/mol in ), suggesting favorable oral bioavailability .
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cell cycle regulation.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4, and it has a molecular weight of approximately 304.42 g/mol. Its structure features a pyrazolo framework with multiple methyl groups and a piperidine moiety, which contribute to its biological interactions.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. This property makes it a candidate for therapeutic applications in oncology.
Enzyme Inhibition
Research has indicated that this compound selectively inhibits CDK2 with a reported IC50 value in the low micromolar range. This selective inhibition is significant as it suggests lower toxicity compared to other non-selective kinase inhibitors.
Anticancer Properties
Several studies have explored the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have shown promising results against P388 leukemia cells.
Case Studies
- Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Further research focused on the molecular mechanisms underlying its anticancer activity. The compound was found to induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Morpholine substitution at C(7) | Selective CDK inhibitors |
| 4-(tert-butyl)phenylpyrazolo[1,5-a]pyrimidine | Bulky tert-butyl group | Anticancer activity |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at C(2) | Antiviral properties |
Q & A
Q. What are the standard synthetic routes for preparing 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine scaffolds with substituted piperidine derivatives. For example, Koidan et al. (2024) describe a multi-step protocol using silylformamidine intermediates in anhydrous solvents (e.g., benzene or ether) under controlled heating and cooling cycles . Optimization can leverage statistical design of experiments (DoE) to reduce trial-and-error approaches. Key parameters include solvent polarity, temperature gradients (e.g., reflux at 80–110°C), and stoichiometric ratios of reactants. Post-synthesis purification via crystallization (e.g., using hexane) improves yield and purity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods, and what are common pitfalls in interpreting NMR data?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For instance, methyl groups at positions 3,5, and 7 produce distinct singlet peaks in ¹H NMR (δ 1.8–2.5 ppm), while aromatic protons (e.g., 3-methylphenyl) show splitting patterns in δ 7.0–7.5 ppm . Pitfalls include overlapping signals from diastereotopic protons or residual solvents. To resolve ambiguities, use DEPT-135 for carbon hybridization analysis and cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound during synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify energy barriers in piperidine coupling reactions . Software like Gaussian or ORCA can simulate steric effects of the 3,5-dimethylpiperidinyl group on reaction kinetics. Solvent effects are modeled using COSMO-RS to predict solubility and stability .
Q. What strategies are effective in analyzing contradictory biological activity data across different studies involving pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or substituent effects. A systematic approach includes:
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for variables like pH and temperature .
- Structure-Activity Relationship (SAR) : Map functional groups (e.g., trifluoromethyl vs. methyl) to activity trends. For example, the trifluoromethyl group in similar derivatives enhances kinase inhibition by altering electron-withdrawing properties .
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., EGFR) to reconcile discrepancies .
Q. What advanced statistical methods are recommended for designing experiments to study structure-activity relationships in such compounds?
- Methodological Answer : Use response surface methodology (RSM) or factorial designs to explore multi-variable interactions. For example:
- Central Composite Design (CCD) : Vary substituent bulk (e.g., methyl vs. ethyl) and electronic parameters (Hammett constants) to model activity outcomes .
- Partial Least Squares (PLS) Regression : Correlate descriptors (e.g., logP, polar surface area) with bioavailability data .
- Machine Learning (ML) : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives with optimal ADMET profiles .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Inconsistencies may stem from tautomerism or solvent-induced shifts. For example, enol-keto tautomerism in pyrazolo[1,5-a]pyrimidines alters proton environments. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
